AP219

Mitochondrial H2S Cytoprotection Oxidative Stress

AP219 (CAS 779282-36-9), chemically designated (9-carboxynonyl)triphenylphosphonium, is a control compound for the mitochondrial-targeted hydrogen sulfide (H2S) donor AP39. It retains the triphenylphosphonium (TPP+) mitochondrial-targeting scaffold but critically lacks the anethole dithiolethione (ADT-OH) moiety responsible for H2S release.

Molecular Formula C28H34O2P+
Molecular Weight 433.5 g/mol
Cat. No. B160529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAP219
Synonyms(9-carboxynonyl)triphenyl-phosphonium
Molecular FormulaC28H34O2P+
Molecular Weight433.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)[P+](CCCCCCCCCC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C28H33O2P/c29-28(30)23-15-4-2-1-3-5-16-24-31(25-17-9-6-10-18-25,26-19-11-7-12-20-26)27-21-13-8-14-22-27/h6-14,17-22H,1-5,15-16,23-24H2/p+1
InChIKeyVOOZXZVXPXRBBF-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AP219 (CAS 779282-36-9): Mitochondrial-Targeting Control Compound for AP39 H2S Donor Experiments


AP219 (CAS 779282-36-9), chemically designated (9-carboxynonyl)triphenylphosphonium, is a control compound for the mitochondrial-targeted hydrogen sulfide (H2S) donor AP39 . It retains the triphenylphosphonium (TPP+) mitochondrial-targeting scaffold but critically lacks the anethole dithiolethione (ADT-OH) moiety responsible for H2S release [1]. This structural distinction—presence of the targeting motif without the functional H2S-donating group—makes AP219 the essential negative control for experiments investigating the mitochondrial-specific effects of H2S . The compound is offered by multiple vendors with purity typically ≥98% and is recommended for storage at -20°C .

Why AP219 Is Irreplaceable: The Critical Role of a Structurally Matched, H2S-Inactive Control in Mitochondrial H2S Research


Generic substitution fails in mitochondrial H2S research because the biological effects observed with AP39 could originate from the TPP+ targeting moiety alone, the H2S released, or a combination of both. Using a generic TPP+ control (e.g., methyltriphenylphosphonium) introduces an unmatched linker length, charge distribution, or lipophilicity that confounds interpretation [1]. AP219 uniquely matches AP39's complete scaffold—including the precise aliphatic linker length and TPP+ moiety—lacking only the dithiolethione H2S-releasing group . This precise structural mimicry ensures that any differential effect between AP39 and AP219 can be unambiguously attributed to mitochondrial H2S release rather than off-target effects of the targeting scaffold [2]. In head-to-head studies, AP39 produced significant cytoprotective and hemodynamic effects whereas AP219 showed no activity, validating this compound-pair as the gold standard for H2S mechanism studies [3].

AP219 Quantitative Evidence Guide: Comparative Performance Data vs. AP39 and Other H2S Donor Controls


AP219 Lacks Cytoprotective Activity in Oxidative Stress Model vs. AP39 (MTT Assay)

In bEnd.3 endothelial cells exposed to glucose oxidase-induced oxidative stress, AP219 (100 nM) failed to protect against the decrease in MTT reduction, whereas AP39 at the same concentration preserved cell viability [1]. This direct head-to-head comparison demonstrates that the cytoprotective effect is entirely dependent on the H2S-releasing moiety present in AP39 but absent in AP219. The structurally matched negative control AP219 and the H2S-releasing moiety alone (ADT-OH, 100 nM) both showed no protective effect, confirming that mitochondrial targeting combined with H2S release is required for the observed benefit [1].

Mitochondrial H2S Cytoprotection Oxidative Stress Endothelial Cells

AP219 Shows No Significant Hemodynamic Effect vs. AP39 (Rat Cardiovascular Model)

In anesthetized Wistar rats, intravenous administration of AP219 (0.25–1 µmol/kg) produced no significant change in blood pressure, heart rate, or pulse wave velocity, whereas AP39 at the same dose range transiently decreased all three parameters [1]. Additionally, in L-NAME-treated hypertensive rats, AP39 significantly lowered systolic blood pressure for a prolonged period and decreased arterial stiffness, while AP219 and the H2S-releasing moiety ADT-OH had no significant effect [1]. This direct comparison establishes that the cardiovascular effects of AP39 require both mitochondrial targeting and H2S release, and that AP219 serves as the appropriate inert control.

Cardiovascular Hemodynamics H2S Donors Blood Pressure

AP219 Fails to Reduce Gastric Lesions in NSAID-Induced Gastropathy Model vs. AP39

In a rat model of NSAID- and ethanol-induced gastric injury, intragastric administration of AP39 (0.02 and 0.1 mg/kg) dose-dependently diminished gastric lesions and DNA oxidation, while AP219 (0.1 mg/kg) had no protective effect [1]. AP39 treatment restored mitochondrial complexes activity, increased ARG1 and GST-α protein levels, and elevated HMOX-1 and SOD-2 expression; AP219 administration did not alter these parameters [1]. The study explicitly used AP219 as the "structural control without ability to release H2S," confirming that the gastroprotective effects require both mitochondrial targeting and H2S donation [1].

Gastroprotection NSAID-induced injury Oxidative Stress Inflammation

AP219 Enables Distinction Between Mitochondrial-Targeted vs. Untargeted H2S Donation

In a comparative study of H2S donors, mitochondrial-targeted donors (AP39 and AP123) at 1 µmol/kg reversed ventricular arrhythmia at reperfusion, whereas the untargeted donor GYY4137 required 266 µmol/kg to achieve comparable effects [1]. Critically, the study employed donor controls (including AP219 at matched doses) to ensure observations were due to H2S release and not the parent compound or decomposition products [1]. This class-level evidence demonstrates that mitochondrial-targeted H2S donors are >1000-fold more potent than untargeted donors like Na2S in certain models, and AP219 is the essential control that isolates the contribution of H2S from scaffold effects [2].

Mitochondrial targeting H2S donors Ventricular arrhythmia Ischemia-reperfusion

AP219 Optimal Research Applications: Validating Mitochondrial H2S-Specific Effects in Disease Models


Negative Control for In Vitro Cytoprotection and Bioenergetics Studies

Use AP219 (typically at 30–300 nM or as matched to AP39 concentration) as the essential negative control in MTT, LDH release, or Seahorse XF assays with endothelial cells, neurons, or cardiomyocytes under oxidative stress (e.g., glucose oxidase, H2O2, hyperglycemia). AP219's lack of activity, as demonstrated in bEnd.3 endothelial cells where AP219 (100 nM) failed to protect against glucose oxidase-induced MTT reduction while AP39 preserved viability [1], allows unambiguous attribution of AP39's cytoprotective and bioenergetic effects to mitochondrial H2S release.

In Vivo Control for Cardiovascular and Hemodynamic Pharmacology

Employ AP219 (0.25–1 µmol/kg i.v. or matched to AP39 dose) as the inactive control in rodent models of hypertension, ischemia-reperfusion injury, or heart failure. Studies show AP219 produces no significant change in blood pressure, heart rate, or arterial stiffness in both normotensive and L-NAME-treated hypertensive rats, while AP39 transiently decreases these parameters [1]. This differential confirms that observed cardiovascular effects are H2S-dependent, not a result of TPP+ scaffold interactions with ion channels or membranes.

Gastrointestinal and Mucosal Injury Model Control

Utilize AP219 (0.02–0.1 mg/kg i.g. or as matched to AP39) as the negative control in NSAID-, ethanol-, or ischemia-reperfusion-induced gastric injury studies. AP219 (0.1 mg/kg) demonstrated no gastroprotective effect in rat NSAID-induced gastropathy models, whereas AP39 dose-dependently reduced lesion area and restored mitochondrial complex activity [1]. This ensures that any protection observed with AP39 is specifically attributed to mitochondrial H2S delivery rather than non-specific effects of the TPP+ carrier.

Control for Comparative H2S Donor Class Potency Studies

Deploy AP219 as the structurally matched control when benchmarking mitochondrial-targeted H2S donors (AP39, AP123) against untargeted donors (GYY4137, Na2S, NaHS) or other H2S-releasing moieties (ADT-OH). Mitochondrial-targeted donors are >1000-fold more potent than Na2S in certain assays, and AP219 controls confirm that the scaffold alone lacks intrinsic activity [1]. This is critical for publications establishing the superior potency and target engagement of mitochondrial H2S delivery strategies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for AP219

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.